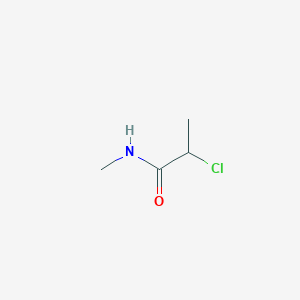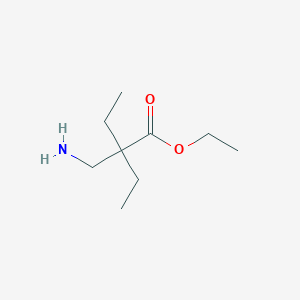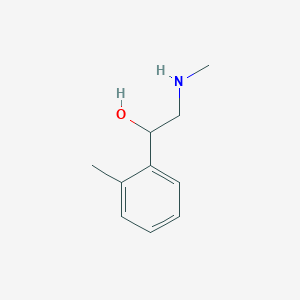
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
概要
説明
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a chemical compound with the CAS Number: 98545-15-4 . It has a molecular weight of 157.26 and its IUPAC name is N-methyl-2-(4-methyl-1-piperazinyl)ethanamine . The compound is typically stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” involves a two-stage process . In the first stage, N-methyl-2-(4-methylpiperazin-1-yl)ethanamine reacts with 2-(4-(4-bromobutyl)phenyl)-7-hydroxy-8-methoxy-4H-chromen-4-one in the presence of N-ethyl-N,N-diisopropylamine in tetrahydrofuran and acetonitrile at 20℃ for 16 hours under an inert atmosphere . In the second stage, the reaction mixture is treated with hydrogen chloride in 1,4-dioxane and dichloromethane for 1 hour .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is represented by the formula C8H19N3 . The InChI code for the compound is 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a liquid compound . It has a molecular weight of 157.25700 and a density of 0.917g/cm3 . The compound has a boiling point of 209.771ºC at 760 mmHg .科学的研究の応用
DNA Binding and Cytotoxicity Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been researched for their DNA binding properties and cytotoxicity. For instance, Cu(II) complexes of tridentate ligands, including variations of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, exhibit good DNA binding propensity and minor structural changes in calf thymus DNA. These complexes also demonstrate low toxicity for different cancer cell lines, indicating their potential in cancer research (Kumar et al., 2012).
Learning and Memory Enhancement
Derivatives of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been studied for their effects on learning and memory reconstruction dysfunction in mice. Results indicate that certain derivatives can improve learning and memory, as demonstrated by tests like the darkness avoidance test and the water maze test (Zhang Hong-ying, 2012).
Chiral Ligand Synthesis
The synthesis of ligands that include N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine has been a subject of research. These ligands form chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, providing insights into their potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).
Enzyme Inhibition Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase. Certain derivatives show significant enzyme inhibition, indicating their potential therapeutic applications in diseases related to enzyme dysregulation (Asghari et al., 2016).
Catalysis and Metal Complexes
Studies have explored the use of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in forming metal complexes with catalytic properties. For example, nickel(II) complexes with ligands derived from N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been found to catalyze ethylene oligomerization, indicating their utility in polymer synthesis (Nyamato et al., 2016).
Safety And Hazards
The compound is classified as a warning signal word . The hazard statements associated with it are H302-H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBHQQBLHMJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566417 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine | |
CAS RN |
98545-15-4 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


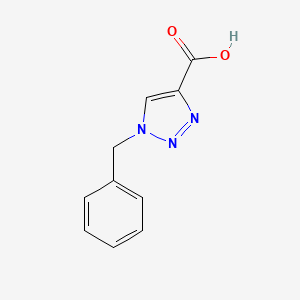
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)



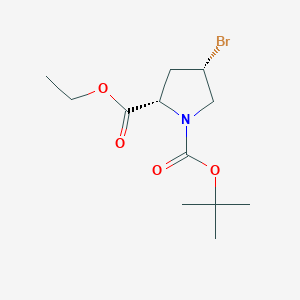
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
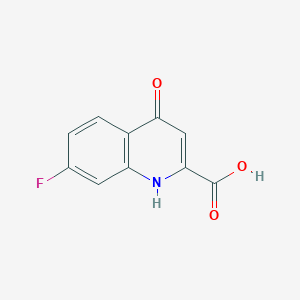


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
